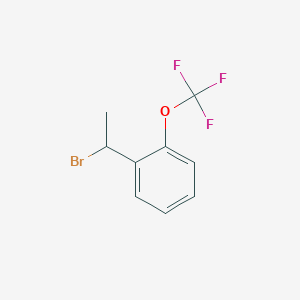

1-(1-Bromoethyl)-2-(trifluoromethoxy)benzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

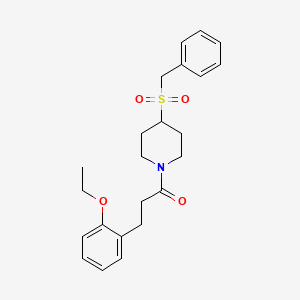

The synthesis of 1-(1-Bromoethyl)-2-(trifluoromethoxy)benzene involves several key steps, highlighting its chemical versatility and reactivity. For instance, treatment of 1-bromo-2-(trifluoromethoxy)benzene with lithium diisopropylamide (LDA) generates various bromophenyllithium intermediates, which can further react to yield naphthalene derivatives through aryne intermediates. These processes demonstrate the compound's role in synthesizing naphthalenes and the influence of temperature on its reactivity and isomerization behavior (Schlosser & Castagnetti, 2001).

Molecular Structure Analysis

The molecular structure of related compounds, such as bromomethyl-substituted benzenes, has been extensively studied. These studies often involve X-ray crystallography to determine precise molecular geometries and understand intermolecular interactions, such as van der Waals forces, hydrogen bonding, and halogen interactions, which are crucial for understanding the chemical behavior of 1-(1-Bromoethyl)-2-(trifluoromethoxy)benzene and its derivatives (Arockia Samy & Alexander, 2012).

Wissenschaftliche Forschungsanwendungen

Aryne Chemistry and Organic Synthesis

A significant application of 1-(1-Bromoethyl)-2-(trifluoromethoxy)benzene is in the synthesis of naphthalenes and naphthols through aryne chemistry. The compound, upon treatment with lithium diisopropylamide (LDA), generates intermediates that can be trapped or isomerized to afford various phenyllithiums. These intermediates are crucial for the synthesis of 1- and 2-(trifluoromethoxy)naphthalenes, which can undergo further transformations to produce trifluoromethoxy-1-naphthols or brominated derivatives. These reactions showcase the compound's utility in constructing complex aromatic structures, essential for materials science and pharmaceutical development (Schlosser & Castagnetti, 2001).

Benzylation of Alcohols

Another application is in the benzylation of alcohols, where 1-(1-Bromoethyl)-2-(trifluoromethoxy)benzene, among other compounds, has been used to convert alcohols into benzyl ethers. This transformation is crucial for protecting alcohol functionalities during synthetic procedures, highlighting the compound's role in facilitating complex organic synthesis and modification of molecules for drug discovery and development processes (Poon & Dudley, 2006).

Organometallic Synthesis

The compound also serves as a starting material for the synthesis of organometallic compounds. For instance, its derivatives have been synthesized through palladium-catalyzed cross-coupling reactions, characterizing their electrochemical properties to explore their potential in electronic and photovoltaic applications. This underscores the compound's relevance in creating materials with novel electronic properties for use in technology and renewable energy sectors (Fink et al., 1997).

Radical Addition Reactions

Additionally, 1-(1-Bromoethyl)-2-(trifluoromethoxy)benzene participates in radical addition reactions. These reactions are fundamental in constructing carbon-carbon bonds, a critical step in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals. The ability to engage in such reactions highlights the compound's versatility and utility in organic synthesis, enabling the creation of a wide array of complex molecules (Yorimitsu et al., 2001).

Eigenschaften

IUPAC Name |

1-(1-bromoethyl)-2-(trifluoromethoxy)benzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrF3O/c1-6(10)7-4-2-3-5-8(7)14-9(11,12)13/h2-6H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIDPEHNTQROBRW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1OC(F)(F)F)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrF3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1-Bromoethyl)-2-(trifluoromethoxy)benzene | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(7-(2-fluorophenyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)-N-phenethylacetamide](/img/structure/B2496176.png)

![(2S)-2-[3-(4-methoxyphenyl)prop-2-enamido]propanoic acid](/img/structure/B2496181.png)

![N-{4-[(4-bromophenyl)sulfanyl]phenyl}-4-[(prop-2-enamido)methyl]benzamide](/img/structure/B2496182.png)

![2-[1,3-Dimethyl-2,6-dioxo-8-(4-propan-2-ylanilino)purin-7-yl]acetic acid](/img/structure/B2496183.png)

![(R)-tert-Butyl 3-[(pyridin-2-ylmethyl)amino]piperidine-1-carboxylate](/img/structure/B2496184.png)

![N-(cyanomethyl)-N-cyclopropyl-4-{[(propan-2-yl)carbamoyl]amino}benzamide](/img/structure/B2496189.png)

![N-(4-fluorophenyl)-2-[(3-methylphenyl)sulfanyl]acetamide](/img/structure/B2496191.png)

![N-(4,6-dimethylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2496194.png)

![N-[2-Hydroxy-2-(3-methylthiophen-2-yl)ethyl]-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide](/img/structure/B2496196.png)

![2-Methylsulfanyl-N-[[3-(morpholine-4-carbonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl]methyl]pyridine-4-carboxamide](/img/structure/B2496197.png)